Homovanillic acid-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

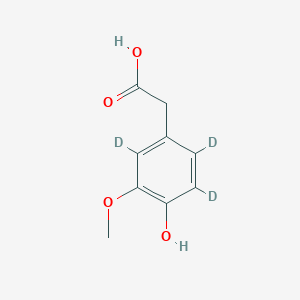

C9H10O4 |

|---|---|

Poids moléculaire |

185.19 g/mol |

Nom IUPAC |

2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D |

Clé InChI |

QRMZSPFSDQBLIX-NRUYWUNFSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])OC)O)[2H] |

SMILES canonique |

COC1=C(C=CC(=C1)CC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Homovanillic Acid-d3: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the application of Homovanillic acid-d3 as an internal standard in the quantitative analysis of Homovanillic acid.

Introduction

Homovanillic acid-d3 (HVA-d3) is a deuterium-labeled isotopologue of Homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine (B1211576).[1][2] Due to its chemical and physical similarity to unlabeled HVA, coupled with a distinct mass difference, HVA-d3 serves as an ideal internal standard for quantitative analysis by mass spectrometry.[3] This technical guide provides a comprehensive overview of HVA-d3, including its physicochemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and its role in the context of the dopamine metabolic pathway.

Data Presentation

The following tables summarize the key quantitative data for both Homovanillic acid-d3 and its unlabeled analogue, Homovanillic acid.

| Property | Homovanillic acid-d3 | Homovanillic acid |

| CAS Number | 74495-71-9[2][4][5][6][7] | 306-08-1[3] |

| Molecular Formula | C₉H₇D₃O₄[2][5][7] | C₉H₁₀O₄[2] |

| Molecular Weight | 185.19 g/mol [2][4][5][7] | 182.17 g/mol [3] |

| Appearance | White to Off-White Solid[1][2] | White to pale brown crystalline powder[8] |

| Melting Point | 135-137 °C[1] | 138 - 140 °C[8] |

| Purity | >95% (HPLC)[5] | Not specified |

| Storage Temperature | -20°C[4][5] or 2-8°C[2] | Not specified |

| Solubility | Not specified | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[9] |

Table 1: Physicochemical Properties of Homovanillic acid-d3 and Homovanillic acid.

Dopamine Metabolic Pathway

Homovanillic acid is the primary end-product of dopamine metabolism. The conversion involves a two-step enzymatic process catalyzed by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][2] Understanding this pathway is crucial for the interpretation of HVA levels in biological samples.

There are two primary routes for the degradation of dopamine to HVA:

-

Dopamine -> DOPAL -> DOPAC -> HVA : Dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). Finally, DOPAC is O-methylated by COMT to form HVA.[1]

-

Dopamine -> 3-Methoxytyramine -> HVA : Alternatively, dopamine can be first methylated by COMT to form 3-Methoxytyramine. 3-Methoxytyramine is then oxidized by MAO and ALDH to produce HVA.[1]

Experimental Protocols

The following section details a common experimental workflow for the quantification of HVA in human urine using HVA-d3 as an internal standard via LC-MS/MS. This "dilute-and-shoot" method is favored for its simplicity and high throughput.[3][4][6]

Materials and Reagents

-

Homovanillic acid (HVA) analytical standard

-

Homovanillic acid-d3 (HVA-d3) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Drug-free human urine for calibrators and quality controls

Preparation of Stock and Working Solutions

-

HVA and HVA-d3 Stock Solutions (1 mg/mL): Accurately weigh and dissolve HVA and HVA-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

HVA Working Standard Solution (10 µg/mL): Dilute the HVA stock solution with a 50:50 (v/v) methanol/water mixture to create a working standard solution of 10 µg/mL.[9]

-

HVA-d3 Internal Standard Working Solution (1 µg/mL): Dilute the HVA-d3 stock solution with a 50:50 (v/v) methanol/water mixture to prepare the internal standard working solution at a concentration of 1 µg/mL.[9]

Sample Preparation ("Dilute-and-Shoot")

-

Thaw and Vortex: Allow urine samples, calibrators, and quality control samples to thaw to room temperature and vortex for 15 seconds to ensure homogeneity.[3]

-

Spiking with Internal Standard: To 50 µL of each urine sample, calibrator, and quality control in a microcentrifuge tube, add 100 µL of the HVA-d3 internal standard working solution.[9]

-

Vortex: Vortex the mixture for 30 seconds.[9]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.[9]

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C16 or similar reversed-phase column is often used.[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate HVA from other urine components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

HVA: m/z 181 -> 137[10]

-

HVA-d3: m/z 184 -> 140 (Note: The exact m/z for HVA-d3 may vary depending on the deuteration pattern. The provided transition is a common example.)

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of both HVA and HVA-d3.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (HVA/HVA-d3) of the calibrators against their known concentrations.

-

Quantification: Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Homovanillic acid-d3 is an essential tool for the accurate and precise quantification of HVA in biological matrices. Its use as an internal standard in LC-MS/MS methods, such as the "dilute-and-shoot" protocol detailed here, allows for reliable measurement of this key dopamine metabolite. This enables researchers and clinicians to confidently assess dopamine metabolism in various physiological and pathological states.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens | Springer Nature Experiments [experiments.springernature.com]

- 6. hpst.cz [hpst.cz]

- 7. semanticscholar.org [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties of Homovanillic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillic acid-d3 (HVA-d3) is a deuterated form of homovanillic acid (HVA), the major terminal metabolite of the neurotransmitter dopamine (B1211576). Its structural similarity to HVA, combined with a distinct mass difference, makes it an ideal internal standard for quantitative analysis by mass spectrometry. This technical guide provides an in-depth overview of the chemical properties of HVA-d3, its applications, and relevant experimental protocols.

Chemical and Physical Properties

Homovanillic acid-d3 is a stable, isotopically labeled compound where three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium. This substitution results in a molecular weight increase of approximately 3 Da compared to the endogenous HVA.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | 4-Hydroxy-3-(methoxy-d3)benzeneacetic acid | [1] |

| Synonyms | Vanilacetic acid-d3, HVA-d3 | [1] |

| CAS Number | 74495-71-9 | [1][2] |

| Molecular Formula | C₉H₇D₃O₄ | [1] |

| Molecular Weight | 185.19 g/mol | [1] |

| Physical State | White to off-white solid | [3] |

| Melting Point | 135-137 °C | [4] |

Isotopic Purity

The isotopic purity of HVA-d3 is a critical factor for its use as an internal standard, ensuring accurate quantification. Commercially available HVA-d3 typically has a high isotopic enrichment.

Table 2: Isotopic Purity Specifications

| Parameter | Specification | Reference |

| Deuterium Incorporation | ≥98 atom % D | [5] |

| Chemical Purity (HPLC) | >95% | [6] |

Solubility and Storage

Proper storage and handling are crucial to maintain the integrity of Homovanillic acid-d3.

Table 3: Solubility and Storage Recommendations

| Parameter | Recommendation | Reference |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [4] |

| Storage Temperature | 2-8°C (short-term), -20°C (long-term) in an inert atmosphere | [3] |

Note: While specific solubility data for HVA-d3 is limited, it is expected to have similar solubility to non-deuterated HVA, which is soluble in water (17 mg/mL)[7].

Spectroscopic Data

Disclaimer: The following spectroscopic data is for the non-deuterated form of Homovanillic acid. The spectra for Homovanillic acid-d3 are expected to be very similar, with the key difference in the mass spectrum being the molecular ion peak at m/z 185 and a different fragmentation pattern due to the deuterated methoxy group. The 1H NMR spectrum will lack the signal corresponding to the methoxy protons, and the 13C NMR will show a different signal for the deuterated methoxy carbon.

Table 4: Spectroscopic Data for Homovanillic Acid (Non-deuterated)

| Technique | Key Features | Reference |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ 6.94 (d, 1H), 6.87 (d, 1H), 6.77 (dd, 1H), 3.86 (s, 3H), 3.44 (s, 2H) | [7] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 176.94, 146.59, 145.07, 125.04, 122.34, 114.52, 111.85, 55.96, 40.55 | [7] |

| Mass Spectrometry (EI) | m/z 182 (M+), 137, 122, 94, 77 | [8][9] |

| Infrared (IR) | Characteristic peaks for O-H, C-H, C=O, and C-O stretching | [10][11] |

Dopamine Metabolic Pathway

Homovanillic acid is the final metabolite of dopamine, formed through the action of the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Caption: Metabolic pathway of dopamine to Homovanillic acid.

Experimental Protocols

Quantification of Homovanillic Acid in Urine using LC-MS/MS

Homovanillic acid-d3 is widely used as an internal standard for the accurate quantification of HVA in biological samples. The following is a general protocol for the analysis of HVA in urine.

1. Sample Preparation

-

Collection: Collect a 24-hour urine sample and keep it refrigerated.

-

Internal Standard Spiking: Add a known amount of Homovanillic acid-d3 solution to an aliquot of the urine sample.

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

Derivatization (for GC-MS): For gas chromatography-mass spectrometry analysis, the extracted sample is derivatized, for example, using bis-(trimethylsilyl)trifluoroacetamide (BSTFA)[12]. For LC-MS/MS, derivatization is often not required.

2. Instrumental Analysis

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both HVA and HVA-d3.

-

HVA transition (example): m/z 181 → 137

-

HVA-d3 transition (example): m/z 184 → 140

-

3. Data Analysis

-

Quantification: Determine the concentration of HVA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of HVA.

Caption: A typical experimental workflow for the quantification of HVA.

Conclusion

Homovanillic acid-d3 is an essential tool for researchers and clinicians in the accurate measurement of homovanillic acid. Its well-defined chemical and physical properties, combined with its high isotopic purity, make it a reliable internal standard for mass spectrometry-based assays. This guide provides a comprehensive overview of its key characteristics and a practical framework for its application in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. HOMOVANILLIC ACID-D3 | 74495-71-9 [amp.chemicalbook.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Homovanillic Acid-d3 | CAS 74495-71-9 | LGC Standards [lgcstandards.com]

- 7. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Homovanillic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homovanillic acid(306-08-1) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Homovanillic Acid-d3 - Certificate of Analysis and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data typically found in a Certificate of Analysis (CoA) for Homovanillic acid-d3 (HVA-d3). It also details its critical role as an internal standard in the quantitative analysis of Homovanillic acid (HVA), a key metabolite of the neurotransmitter dopamine (B1211576). This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for Homovanillic acid-d3 provides essential information regarding the identity, purity, and quality of the material. The following tables summarize the typical quantitative data provided.

Table 1: General Information

| Parameter | Specification |

| Analyte Name | Homovanillic Acid-d3 (HVA-d3) |

| Synonyms | 4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid, Vanilacetic Acid-d3 |

| CAS Number | 74495-71-9[1][2] |

| Unlabeled CAS Number | 306-08-1[1] |

| Molecular Formula | C₉H₇D₃O₄[2] |

| Molecular Weight | 185.19 g/mol [1][2] |

Table 2: Physicochemical Properties

| Parameter | Specification |

| Appearance | White to Off-White Solid[3] |

| Purity | ≥98% (Typically determined by HPLC)[1][4] |

| Storage Temperature | -20°C[1][4] |

| Solubility | Soluble in DMSO and Methanol (B129727). The unlabeled compound is soluble to 50 mM in water and to 100 mM in DMSO. |

Role in Research and Experimental Protocols

Homovanillic acid-d3 is a stable isotope-labeled version of HVA. This subtle modification, the replacement of three hydrogen atoms with deuterium, imparts a detectable mass shift, making it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[5] The use of a deuterated internal standard is crucial for correcting for variations during sample preparation and analysis, leading to more accurate and precise results.[6][7]

The following protocol outlines a typical methodology for the quantification of HVA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Homovanillic acid-d3 as an internal standard.[5][6]

2.1.1. Sample Preparation

-

Internal Standard Spiking: A known concentration of Homovanillic acid-d3 solution is added to an aliquot of the urine sample. This is a critical step for accurate quantification.[5]

-

Dilution: The spiked urine sample is then diluted with a suitable buffer or mobile phase (e.g., 0.1% formic acid in water).[5][6]

-

Filtration/Centrifugation: The diluted sample is filtered through a 0.22 µm filter or centrifuged to remove any particulate matter that could interfere with the LC-MS/MS analysis.[5]

2.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is typically used to separate HVA and HVA-d3 from other components in the urine matrix.[5][6]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.[5][6]

-

-

Mass Spectrometry (MS):

-

The eluent from the LC column is introduced into a tandem mass spectrometer.

-

The instrument is operated in negative ion mode using electrospray ionization (ESI).[5][6]

-

Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both HVA and HVA-d3 are monitored.[5]

-

2.1.3. Data Analysis

The peak areas for the selected MRM transitions of both HVA and HVA-d3 are integrated. The ratio of the peak area of HVA to the peak area of the HVA-d3 internal standard is used to calculate the concentration of HVA in the original sample by comparing it to a standard curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for utilizing a Certificate of Analysis in a research setting, from receiving the compound to its application in an experiment.

Caption: Workflow for utilizing a Certificate of Analysis in a research setting.

Metabolic Pathway of Dopamine

Homovanillic acid is a major metabolite of dopamine. Understanding this pathway is crucial for interpreting the results of HVA quantification.

Caption: Metabolic pathway of dopamine to Homovanillic acid.

References

- 1. Homovanillic Acid-d3 | CAS 74495-71-9 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. HOMOVANILLIC ACID-D3 | 74495-71-9 [amp.chemicalbook.com]

- 4. Homovanillic acid-d3 | 74495-71-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide to Homovanillic Acid-d3: Molecular Weight and Isotopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Homovanillic acid-d3, a deuterated stable isotope of Homovanillic acid. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document details the compound's molecular properties, the experimental methodologies for its characterization, and the critical importance of isotopic purity analysis.

Core Data Presentation

The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group of Homovanillic acid results in a predictable increase in its molecular weight. The key quantitative data for Homovanillic acid-d3 and its unlabeled counterpart are summarized below for direct comparison.

| Property | Homovanillic Acid-d3 | Homovanillic Acid |

| Molecular Formula | C₉H₇D₃O₄[1] | C₉H₁₀O₄ |

| Molecular Weight | 185.19 g/mol [1][2][3] | 182.17 g/mol |

| CAS Number | 74495-71-9[1][2][3] | 306-08-1 |

Experimental Protocols for Molecular Weight and Isotopic Purity Determination

The accurate determination of the molecular weight and, crucially, the isotopic purity of deuterated compounds like Homovanillic acid-d3 is paramount for their application as internal standards in quantitative analysis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the characterization of deuterated compounds. It not only confirms the molecular weight but also provides detailed information about the isotopic distribution.

Methodology:

-

Sample Preparation: A solution of Homovanillic acid-d3 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile. For quantitative analysis, a known concentration of a non-labeled standard may be added.

-

Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Chromatographic separation, typically using a C18 reversed-phase column, isolates the analyte from potential contaminants.

-

Ionization: Electrospray ionization (ESI) is a common method used to generate ions of the analyte in the gas phase.

-

Mass Analysis: The ions are then introduced into the mass analyzer. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are capable of distinguishing between the different isotopologues of Homovanillic acid-d3 (i.e., molecules with varying numbers of deuterium atoms).

-

Data Analysis: The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the mass-to-charge ratio (m/z) of the ionized Homovanillic acid-d3. The most abundant peak will correspond to the intended d3-labeled molecule. The relative intensities of the peaks for d0, d1, d2, and d3 species are used to calculate the isotopic purity and the distribution of isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ¹³C NMR, is a powerful tool for confirming the position of the deuterium labels and assessing isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of the deuterated compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: In the ¹H NMR spectrum of Homovanillic acid-d3, the signal corresponding to the methoxy protons will be significantly diminished or absent, confirming the location of the deuterium labels. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration. ¹³C NMR can also be used to observe isotopic shifts and provide further structural confirmation.

Mandatory Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of a non-labeled analyte using a deuterated internal standard, such as Homovanillic acid-d3, by LC-MS/MS.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Homovanillic Acid-d3 | CAS 74495-71-9 | LGC Standards [lgcstandards.com]

Homovanillic acid-d3: A Technical Guide for Researchers

CAS Number: 74495-71-9

This technical guide provides an in-depth overview of Homovanillic acid-d3 (HVA-d3), a deuterated analog of Homovanillic acid (HVA). Given its utility as an internal standard in mass spectrometry-based quantitative studies, this document is intended for researchers, scientists, and drug development professionals. The guide covers the compound's properties, its role in the dopamine (B1211576) metabolic pathway, and detailed experimental protocols for its application.

Compound Data

Homovanillic acid-d3 is a stable isotope-labeled form of HVA, a major metabolite of dopamine. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing it to be distinguished from endogenous HVA by mass spectrometry. This property makes it an ideal internal standard for accurate quantification in biological matrices.

| Property | Value |

| CAS Number | 74495-71-9[1][2][3][4] |

| Molecular Formula | C₉H₇D₃O₄[1] |

| Molecular Weight | 185.19 g/mol [1][2] |

| Appearance | White to Off-White Solid[2][4] |

| Synonyms | 4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid, Vanilacetic Acid-d3[1][2] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere[2] |

Metabolic Pathway of Dopamine to Homovanillic Acid

Homovanillic acid is a terminal metabolite of the neurotransmitter dopamine.[3] The metabolic conversion involves two primary enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[5][6] The pathway can proceed in two ways. First, MAO can oxidize dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), which is then methylated by COMT to form HVA. Alternatively, COMT can first methylate dopamine to 3-methoxytyramine, which is subsequently oxidized by MAO to yield HVA.[3]

Experimental Protocols

Homovanillic acid-d3 is widely used as an internal standard for the quantification of HVA in biological samples, such as urine, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is frequently employed in clinical research, particularly for monitoring neuroblastoma, a type of pediatric cancer characterized by elevated HVA levels.[7]

Quantification of HVA in Urine by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method, valued for its simplicity and high throughput.

Materials:

-

Homovanillic acid-d3 (internal standard)

-

Homovanillic acid (analytical standard)

-

Formic acid

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Urine samples

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Preparation of Standards and Internal Standard Working Solution:

-

Prepare stock solutions of HVA and HVA-d3 in methanol.

-

Create a series of calibrator samples by spiking known concentrations of HVA into a blank matrix (e.g., synthetic urine).

-

Prepare a working solution of Homovanillic acid-d3 at a fixed concentration (e.g., 5 µg/mL) in a suitable solvent like 0.1% formic acid in water/acetonitrile.[8][9]

-

-

Sample Preparation:

-

Centrifuge urine samples to pellet any precipitates.

-

In a clean microcentrifuge tube, combine a small volume of the urine supernatant (e.g., 50 µL) with a larger volume of the HVA-d3 internal standard working solution (e.g., 450 µL).[8]

-

Vortex the mixture thoroughly.

-

Transfer the final diluted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: Employ a linear gradient, for example, from 5% to 95% Mobile Phase B over several minutes, to separate HVA from other urine components.[9]

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Use negative ion electrospray ionization (ESI).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both HVA and HVA-d3.

-

-

-

Data Analysis:

-

Quantify HVA in the samples by calculating the peak area ratio of the analyte to the internal standard (HVA-d3).

-

Construct a calibration curve from the calibrator samples and determine the concentration of HVA in the unknown samples by interpolation.

-

Conclusion

Homovanillic acid-d3 is an indispensable tool for researchers requiring accurate and precise quantification of HVA in biological matrices. Its use as an internal standard in LC-MS/MS methods significantly improves data reliability by correcting for variability in sample preparation and instrument response. The methodologies and information presented in this guide are intended to support the scientific community in the robust analysis of this important dopamine metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 5. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 6. Homovanillic Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Homovanillic Acid-d3: Application and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Homovanillic acid-d3 (HVA-d3), a deuterated form of Homovanillic acid (HVA). HVA is a major metabolite of the neurotransmitter dopamine (B1211576).[1] Due to its chemical similarity to the endogenous analyte and its distinct mass, HVA-d3 is widely utilized as an internal standard in mass spectrometry-based quantification of HVA in various biological matrices, including urine, plasma, and cerebrospinal fluid.[1][2] The accuracy of these quantitative methods is highly dependent on the chemical and isotopic purity of the internal standard.[1] This guide will cover its core applications, analytical methodologies, and available quantitative data.

Core Applications

Homovanillic acid-d3 serves as a crucial tool in several research and clinical applications:

-

Neuroscience Research: HVA levels are a key biomarker for dopamine turnover in the brain.[3] HVA-d3 is used to accurately quantify HVA levels in studies of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia, where alterations in dopamine metabolism are observed.[4]

-

Clinical Diagnostics: The quantification of HVA is vital for diagnosing and monitoring neuroendocrine tumors, particularly neuroblastoma, a common childhood cancer.[5][6][7]

-

Pharmacokinetic Studies: In drug development, deuterated standards like HVA-d3 are employed to study the pharmacokinetics of pharmaceuticals that may interact with dopamine pathways.[8][9]

Quantitative Data

The precise and accurate quantification of HVA relies on the high purity of the HVA-d3 internal standard. Commercially available HVA-d3 typically exhibits high chemical purity, often exceeding 98%.[10] However, for mass spectrometry applications, the isotopic purity—the degree of deuterium (B1214612) incorporation—is of paramount importance.[1] Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Table 1: Representative Supplier Specifications for Homovanillic Acid-d3

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |

| Santa Cruz Biotechnology | sc-280785 | 74495-71-9 | C₉H₇D₃O₄ | 185.19 | Not Specified |

| Aladdin Scientific | H344776 | 74495-71-9 | C₉H₁₀O₄ | 185.19 | ≥98 atom% D, ≥98% |

| MedChemExpress | HY-N0384S | 74495-71-9 | C₉H₇D₃O₄ | 185.19 | Not Specified |

| Pharmaffiliates | PA STI 046880 | 74495-71-9 | C₉H₇D₃O₄ | 185.19 | Not Specified |

| Reagentia | R005JOS | 74495-71-9 | C₉H₇D₃O₄ | 185.19 | Not Specified |

Note: This table is for illustrative purposes. Purity specifications can vary by lot and should be confirmed with the supplier.

Metabolic Pathway of Homovanillic Acid

HVA is produced from dopamine through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[7] Understanding this pathway is crucial for interpreting HVA levels in clinical and research contexts.

Caption: Metabolic conversion of Dopamine to Homovanillic acid.

Experimental Protocols

The gold standard for the quantification of HVA in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard like HVA-d3 is critical for correcting matrix effects and variations during sample preparation and analysis.[11]

Sample Preparation

Several methods can be employed for the preparation of biological samples prior to LC-MS/MS analysis. The choice of method depends on the sample matrix, required sensitivity, and available resources.

1. Dilute-and-Shoot

This is a simple and rapid method suitable for relatively clean matrices or when high throughput is required.

-

Protocol:

-

Thaw the biological sample (e.g., urine) at room temperature and vortex for 15 seconds.

-

Spike a known amount of HVA-d3 internal standard into an aliquot of the sample.

-

Dilute the spiked sample with an appropriate solvent (e.g., 0.1% formic acid in water).

-

Centrifuge the diluted sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

-

2. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than the dilute-and-shoot method, removing more interfering substances.

-

Protocol:

-

Thaw and vortex the urine sample.

-

Spike the sample with HVA-d3 internal standard.

-

Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.

-

Equilibrate the cartridge with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Load the spiked sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and a weak organic solvent to remove polar interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

-

3. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in immiscible liquids.

-

Protocol:

-

Thaw and vortex the urine sample.

-

Spike the sample with HVA-d3 internal standard in a glass tube.

-

Acidify the sample to approximately pH 2-3 with HCl.

-

Add salt (e.g., sodium chloride) to increase the ionic strength.

-

Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.[7]

-

Caption: Workflow for sample preparation prior to HVA analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.[5]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of formic acid to promote ionization, is common.[1][5]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.[5]

-

-

Tandem Mass Spectrometry (MS/MS):

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in water[5] |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[5] |

| Flow Rate | 0.2 - 0.4 mL/min[5] |

| Column Temperature | 30 - 40 °C[5] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| HVA Transition (m/z) | 181 -> 137[12] |

| HVA-d3 Transition (m/z) | Varies based on labeling, e.g., for ¹³C₆¹⁸O-HVA: 189 -> 145[12] |

Note: These parameters are for guidance and require optimization for specific instrumentation and applications.

Data Analysis

The concentration of HVA in a sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve generated from standards of known concentrations.[11]

Conclusion

Homovanillic acid-d3 is an indispensable tool for the accurate and precise quantification of HVA in biological matrices. Its use as an internal standard in LC-MS/MS methods is well-established and critical for reliable results in both research and clinical settings. This guide provides a foundational understanding of its applications and the analytical methodologies involved. For specific applications, further method development and validation are essential.

References

- 1. benchchem.com [benchchem.com]

- 2. The use of isomeric compounds as internal standards for quantitative mass fragmentography of biological samples. Determination of homovanillic acid in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homovanillic acid measurement in clinical research: a review of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. homovanillic acid suppliers UK [ukchemicalsuppliers.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. gentaur.com [gentaur.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biocompare.com [biocompare.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical research and development, the pursuit of the highest accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and methodologies behind the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially in mass spectrometry-based assays.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H or D). This subtle alteration in mass allows a mass spectrometer to distinguish between the analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[3] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[5]

Advantages of Deuterated Internal Standards Over Structural Analogs

The scientific and regulatory consensus strongly favors the use of deuterated standards over structural analogs for high-quality quantitative assays.[6] A structural analog is a compound with a similar chemical structure to the analyte but not isotopically labeled. While sometimes easier to synthesize or more readily available, they often fall short in providing the most accurate results.

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects : Biological matrices such as plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][7] Since the deuterated internal standard is chemically identical and co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[5][8]

-

Compensation for Extraction Variability : The recovery of an analyte during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant.[5]

-

Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[5][9]

-

Enhanced Quantitative Accuracy and Reproducibility : By mitigating the variables mentioned above, deuterated standards significantly improve the overall accuracy and reproducibility of an assay.[10][11]

The following diagram illustrates the logical workflow for justifying the selection of a deuterated internal standard over a structural analog.

Quantitative Data Presentation

The superior performance of deuterated internal standards is evident when examining key validation parameters. The following tables summarize representative data from comparative experiments.

Table 1: Comparison of Assay Performance for an Anticancer Agent Using an Analog vs. a Deuterated Internal Standard

| Parameter | Structural Analog IS | Deuterated IS |

| Precision (%CV) | ||

| Intra-day | 8.5% | 3.2% |

| Inter-day | 10.2% | 4.5% |

| Accuracy (%Bias) | ||

| Low QC | -12.5% | -2.1% |

| Mid QC | -9.8% | 1.5% |

| High QC | -11.3% | 0.8% |

| Matrix Effect (%CV) | 25.7% | 5.3% |

Data is representative and compiled from principles described in referenced literature.[8]

Table 2: Comparison of Assay Precision and Accuracy With and Without a Deuterated Internal Standard

| Parameter | Without Internal Standard | With Deuterated Internal Standard |

| Precision (%CV) | ||

| Low QC | 15.2% | 4.8% |

| High QC | 12.8% | 3.1% |

| Accuracy (%Bias) | ||

| Low QC | -18.5% | -3.5% |

| High QC | -15.3% | 1.2% |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards in quantitative analysis. Below are generalized yet detailed methodologies for common sample preparation techniques followed by LC-MS/MS analysis.

Protein Precipitation (for Plasma or Serum Samples)

This protocol is suitable for the analysis of small molecules in biological fluids.

-

Aliquoting : To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a specified volume of the internal standard spiking solution. Vortex briefly.[10]

-

Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[6]

-

Vortexing : Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[10]

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[10]

The following diagram outlines the protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting and IS Spiking : To a designated volume of the biological sample (e.g., 200 µL of plasma) in a clean tube, add the deuterated internal standard working solution.

-

Extraction : Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether - MTBE).[8]

-

Vortexing : Cap the tubes and vortex mix for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.[8]

-

Centrifugation : Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[8]

-

Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube.[8]

-

Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solvent.

-

Injection : Inject the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

-

Sample Pre-treatment : To 1 mL of urine, add the deuterated internal standard working solution.[8]

-

SPE Cartridge Conditioning : Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[8]

-

Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.[8]

-

Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[8]

-

Elution : Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.[8]

-

Evaporation : Evaporate the eluate to dryness under nitrogen.[8]

-

Reconstitution : Reconstitute the residue in 100 µL of the reconstitution solvent.[8]

-

Injection : Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

-

Liquid Chromatography:

-

Column : A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12]

-

Mobile Phase A : 0.1% Formic Acid in Water.[12]

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[12]

-

Gradient : A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).[12]

-

Flow Rate : 0.4 mL/min.[12]

-

Injection Volume : 5 µL.[12]

-

Column Temperature : 40°C.[12]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.[12]

-

Scan Type : Multiple Reaction Monitoring (MRM).[12]

-

MRM Transitions : Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[12]

-

Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[12]

-

Data Analysis

-

Integration : Integrate the peak areas for the analyte and the deuterated internal standard.[12]

-

Ratio Calculation : Calculate the peak area ratio (Analyte Area / Internal Standard Area).[12]

-

Calibration Curve Construction : Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.[12]

-

Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]

The following diagram illustrates the general logical relationship in the data analysis workflow.

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis.[10] By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[10] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled. This guide provides a foundational understanding and practical protocols to aid in the successful application of this essential analytical technique.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Homovanillic Acid as a Dopamine Metabolite: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Biochemical Significance, Analytical Methodologies, and Clinical Relevance of a Key Dopamine (B1211576) Metabolite.

Introduction

Homovanillic acid (HVA) is the major terminal metabolite of the central nervous system's dopamine metabolism.[1][2] As a downstream product, its concentration in biological fluids such as cerebrospinal fluid (CSF), plasma, and urine provides a valuable window into the activity of dopaminergic pathways.[3] Dysregulation of these pathways is implicated in a wide array of neurological and psychiatric disorders, as well as in certain types of cancer. Consequently, the accurate measurement and interpretation of HVA levels are of paramount importance in clinical diagnostics, patient monitoring, and the development of novel therapeutic agents targeting the dopaminergic system. This technical guide offers a comprehensive overview of HVA, from its biochemical origins to its clinical applications, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to incorporate HVA analysis into their work.

Biochemical Pathway of Dopamine Metabolism to Homovanillic Acid

The metabolic conversion of dopamine to HVA is a two-step enzymatic process primarily facilitated by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), with aldehyde dehydrogenase (ALDH) also playing a crucial role.[4] There are two primary routes for this conversion:

-

Pathway 1: Dopamine is first metabolized by MAO and ALDH to 3,4-dihydroxyphenylacetic acid (DOPAC). Subsequently, COMT methylates DOPAC to form HVA.[4][5]

-

Pathway 2: Alternatively, dopamine can be first methylated by COMT to produce 3-methoxytyramine (3-MT). 3-MT is then oxidized by MAO and ALDH to yield HVA.[4][5]

Both MAO-A and MAO-B isoforms are effective in the metabolism of dopamine.[4] The interplay of these enzymes is critical in modulating dopamine signaling, and their activity can be a target for therapeutic intervention in various disorders.[6][7]

Quantitative Data on Homovanillic Acid Levels

The concentration of HVA in biological fluids is influenced by various factors including age, sex, and health status. The following tables summarize typical reference ranges and observed levels in specific pathological conditions.

Table 1: Reference Ranges for Homovanillic Acid in Healthy Individuals

| Biological Matrix | Age Group | HVA Concentration |

| Cerebrospinal Fluid (CSF) | Adults (>18 years) | 0.14 ± 0.046 µM[8] |

| Children (age-dependent) | Lower limit: 218-450 nmol/L[3] | |

| Plasma | Adults | 60 nmol/L (10.9 ng/mL)[9] |

| Newborns (1 day) | 2342.0 nmol/L (426.6 ng/mL)[9] | |

| Urine | Adults (≥15 years) | <8.0 mg/24 hours[10] |

| 10-14 years | <9.0 mg/g creatinine[10] | |

| 5-9 years | <15.0 mg/g creatinine[10] | |

| 2-4 years | <25.0 mg/g creatinine[10] | |

| 1 year | <30.0 mg/g creatinine[10] | |

| <1 year | <35.0 mg/g creatinine[10] | |

| 0-1 year | 3.0 – 25.0 µmol/mmol creatinine[11] | |

| 1-3 years | 3.0 – 25.0 µmol/mmol creatinine[11] | |

| 3-6 years | 2.6 – 13.0 µmol/mmol creatinine[11] |

Table 2: Homovanillic Acid Levels in Pathological Conditions

| Condition | Biological Matrix | Observed HVA Levels |

| Neuroblastoma | Urine | Elevated in over 90% of patients[10][11] |

| Pheochromocytoma | Urine | May be elevated[10] |

| Parkinson's Disease (early stage) | CSF | Lower than in healthy controls[12][13] |

| Schizophrenia | CSF | No significant difference from controls at baseline, but levels may correlate with psychosis severity[5][14] |

| Plasma | Changes in HVA levels are associated with neuroleptic treatment and withdrawal[15] | |

| Dopamine Beta-Hydroxylase Deficiency | Urine | Elevated[10] |

| Monoamine Oxidase-A Deficiency | Urine | Decreased[10] |

Clinical Significance of Homovanillic Acid

Altered HVA levels are associated with a range of clinical conditions, making it a valuable biomarker.

-

Neuro-oncology: Elevated urinary HVA is a key diagnostic marker for neuroblastoma, a common childhood cancer.[10][11] It is often measured alongside vanillylmandelic acid (VMA) for improved diagnostic sensitivity and for monitoring treatment response.[10]

-

Movement Disorders: In Parkinson's disease, a condition characterized by the degeneration of dopaminergic neurons, CSF levels of HVA are often found to be decreased, reflecting the reduced dopamine turnover in the brain.[12][13]

-

Psychiatric Disorders: The role of HVA in schizophrenia is complex. While baseline CSF levels may not consistently differ from healthy controls, changes in HVA concentrations have been linked to the severity of psychosis and the response to antipsychotic medications.[5][14][15]

-

Inborn Errors of Metabolism: Genetic disorders affecting dopamine metabolism, such as dopamine beta-hydroxylase deficiency and monoamine oxidase-A deficiency, can lead to characteristic alterations in urinary HVA levels.[10]

Experimental Protocols for Homovanillic Acid Analysis

The accurate quantification of HVA requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now considered the gold standard due to its high sensitivity and specificity.[16][17] However, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with electrochemical detection (HPLC-ECD) are also well-established techniques.

Protocol 1: Quantification of HVA in Human Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation.[18]

1. Materials and Reagents:

-

Homovanillic acid (HVA) certified reference material

-

Homovanillic acid-d5 (HVA-d5) or ¹³C₆-HVA as an internal standard (IS)

-

LC-MS grade methanol (B129727) and acetonitrile

-

LC-MS grade formic acid

-

Ultrapure water

-

Drug-free human urine for calibration standards and quality controls (QCs)

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

Centrifuge at 4000 x g for 5 minutes to pellet any particulates.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a working solution containing the internal standard (e.g., HVA-d5 in 0.1% formic acid in water/acetonitrile).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: HPLC or UHPLC system.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient Elution: A gradient program should be optimized to ensure separation of HVA from other urine matrix components.

-

Mass Spectrometry Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both HVA and the internal standard should be determined and optimized.

4. Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of HVA into drug-free urine.

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner.

-

Analyze calibrators and QCs alongside the unknown samples.

-

Quantify HVA by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 2: Quantification of HVA in Human Urine by GC-MS

This method requires derivatization to make the non-volatile HVA amenable to gas chromatography.

1. Materials and Reagents:

-

HVA certified reference material

-

Deuterated HVA (d-HVA) as an internal standard

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate (B86663)

2. Sample Preparation:

-

To 1 mL of urine, add the deuterated internal standard.

-

Acidify the sample to a pH < 2 with HCl.[16]

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.[16]

-

Transfer the upper organic layer to a clean tube.

-

Pass the extract through anhydrous sodium sulfate to remove residual water.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[16]

-

Cap the tube tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of HVA.[16]

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: GC system with a split/splitless injector.

-

Mass Spectrometer: Mass spectrometer capable of electron impact (EI) ionization.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the HVA-TMS derivative and its internal standard.

Protocol 3: Quantification of HVA in Human Plasma by HPLC-ECD

This protocol is suitable for laboratories without access to mass spectrometry.

1. Materials and Reagents:

-

HVA certified reference material

-

Internal standard (e.g., isovanillic acid)

-

Perchloric acid

-

HPLC grade solvents

2. Sample Preparation:

-

To a plasma sample, add an equal volume of cold perchloric acid containing the internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered supernatant into the HPLC system.

3. HPLC-ECD Instrumentation and Conditions:

-

HPLC System: Isocratic or gradient HPLC pump, autosampler, and electrochemical detector.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An optimized aqueous/organic mobile phase with an appropriate buffer to maintain a low pH (e.g., phosphate (B84403) or citrate (B86180) buffer).

-

Electrochemical Detector: Set the working electrode potential to an optimized value for the oxidation of HVA (e.g., +0.7 to +0.8 V).

Logical Relationships and Interpretation

The interpretation of HVA levels requires careful consideration of the clinical context, the biological matrix analyzed, and potential confounding factors such as diet and medications (e.g., L-dopa can increase HVA levels).[10]

Conclusion

Homovanillic acid is a crucial biomarker for assessing the function of the dopaminergic system. Its measurement in various biological fluids provides valuable insights for the diagnosis and monitoring of a range of neurological, psychiatric, and oncological conditions. The choice of analytical methodology should be guided by the specific research or clinical question, with LC-MS/MS offering the highest sensitivity and specificity. As our understanding of the complexities of dopamine signaling in health and disease continues to grow, the role of HVA as a key analytical target for researchers and drug development professionals is set to expand.

References

- 1. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS). | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Cerebrospinal fluid and plasma monoamine metabolites and their relation to psychosis. Implications for regional brain dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Effect of age on homovanillic and 4-hydroxy-3-methoxymandelic acid levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 11. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

- 12. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]

- 14. Schizophrenia, psychosis, and cerebral spinal fluid homovanillic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Longitudinal measurement of plasma homovanillic acid levels in schizophrenic patients. Correlation with psychosis and response to neuroleptic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Homovanillic Acid-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Homovanillic acid-d3 (HVA-d3). Ensuring the integrity of this isotopically labeled metabolite of dopamine (B1211576) is critical for its use as an internal standard in quantitative bioanalysis, particularly in neuroscience research and clinical diagnostics. This document summarizes available data on its stability in various conditions, outlines experimental protocols for its analysis, and discusses its metabolic and potential chemical degradation pathways.

Note on Nomenclature: The information herein pertains to Homovanillic acid-d3. It is assumed that the designation "Homovanillic acid-d3-1" refers to this compound, as no distinct data for a "-1" variant was found in the scientific literature.

Stability of Homovanillic Acid-d3

The stability of Homovanillic acid-d3 is crucial for accurate and reproducible experimental results. Its degradation can be influenced by factors such as temperature, light, pH, and the solvent used. While comprehensive quantitative stability data for HVA-d3 is not extensively published, the following tables summarize general stability information based on available data for HVA and its deuterated analogs.

Table 1: Summary of Recommended Storage Conditions

| Form | Storage Temperature | Duration | Conditions |

| Solid | -20°C | Long-term | Protect from light and moisture[1] |

| Solution in Organic Solvent (e.g., DMSO, Methanol) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles[1] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles[1] |

Table 2: Stability of Homovanillic Acid in Various Matrices and Conditions

| Matrix/Solvent | Storage Temperature | Duration | Stability Notes |

| Dried Filter Paper (from urine) | 4°C or lower | Up to 2 years | Stable[2] |

| Room Temperature | Not specified | Degradation observed[2] | |

| Refrigerated Urine | 4°C | Up to 7 days | Acceptable for acidified and non-acidified samples[1] |

| DMSO/Water (90/10 v/v) | 4°C | Up to 2 years | A study on diverse compounds showed 85% were stable[1] |

| Aqueous Solution | Room Temperature | Short-term | Prone to degradation; fresh preparation recommended[1] |

Catecholamine metabolites like HVA are susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures.[1] Repeated freeze-thaw cycles may also compromise the stability of HVA-d3 in some solvents.[1]

Metabolic and Degradation Pathways

Metabolic Pathway of Dopamine to Homovanillic Acid

Homovanillic acid is the major end-product of dopamine metabolism. This conversion is carried out by the sequential action of two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3]

Potential Chemical Degradation Pathway

While the specific chemical degradation products of Homovanillic acid-d3 under forced degradation conditions are not well-documented in the literature, catechols are known to be susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form an o-quinone, which is highly reactive and can undergo further reactions, including polymerization.

Experimental Protocols

Protocol for Stability Assessment of Homovanillic Acid-d3 in Solution

This protocol outlines a general procedure for evaluating the stability of HVA-d3 in a specific solvent using a validated analytical method such as LC-MS/MS.

-

Preparation of Stock Solution: Prepare a stock solution of Homovanillic acid-d3 in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

-

Sample Preparation: Dilute the stock solution with the test solvent (e.g., water, buffer at a specific pH, or a biological matrix) to a final concentration suitable for the analytical method.

-

Storage Conditions: Aliquot the test solutions into appropriate vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

-

Time Points: Analyze the samples at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly).

-

Analysis: At each time point, analyze the samples using a validated quantitative method, such as LC-MS/MS.

-

Data Evaluation: Compare the concentration of HVA-d3 at each time point to the initial concentration (T=0) to determine the percentage of degradation.

General Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

-

Acid and Base Hydrolysis:

-

Treat a solution of HVA-d3 with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

-

Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of HVA-d3 with an oxidizing agent (e.g., 3% H₂O₂).

-

Incubate at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample or a solution of HVA-d3 to elevated temperatures (e.g., 60-80°C).

-

-

Photolytic Degradation:

-

Expose a solution of HVA-d3 to a light source (e.g., UV lamp).

-

-

Analysis: Analyze the stressed samples by a stability-indicating method (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of Homovanillic acid-d3.

Table 3: Example of LC-MS/MS Parameters for HVA Analysis

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Gradient | Linear gradient from low to high organic phase[4] |

| Flow Rate | 0.3 - 0.5 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 5 - 10 µL[4] |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), negative mode[4] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (HVA) | m/z 181[5] |

| Product Ion (HVA) | m/z 137[5] |

| Precursor Ion (HVA-d5) | m/z 186 |

| Product Ion (HVA-d5) | m/z 142 |

Note: Specific MRM transitions for HVA-d3 should be determined empirically but are expected to be m/z 184 -> 140, assuming deuteration on the methoxy (B1213986) group.

Sample Preparation ("Dilute-and-Shoot" for Urine):

-

Centrifuge the urine sample to remove particulates.[4]

-

Combine a small volume of the supernatant (e.g., 50 µL) with a larger volume of a working solution (e.g., 450 µL) containing the internal standard (HVA-d3) in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).[4]

-

Vortex the mixture.[4]

-

The sample is ready for injection into the LC-MS/MS system.[4]

Conclusion

Homovanillic acid-d3 is a stable compound when stored under appropriate conditions. For long-term stability, it is recommended to store the solid material at -20°C, protected from light and moisture. Solutions should be stored at -80°C for extended periods and at -20°C for shorter durations, with aliquoting being a key practice to prevent degradation from repeated freeze-thaw cycles. While quantitative stability data in various organic solvents is limited, qualitative information suggests that care should be taken to avoid prolonged exposure to room temperature and light, especially in aqueous solutions. The use of validated analytical methods, such as LC-MS/MS, is essential for accurate quantification and stability assessment. Further studies are warranted to fully characterize the chemical degradation pathways and products of Homovanillic acid-d3 under forced degradation conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Stability of urinary HVA and VMA on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of homovanillic acid in urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Homovanillic Acid using Homovanillic acid-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of homovanillic acid (HVA) in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Homovanillic acid-d3 (HVA-d3) as an internal standard. HVA is a major metabolite of the neurotransmitter dopamine (B1211576), and its quantification is crucial for the diagnosis and monitoring of several clinical conditions, including neuroblastoma, a common pediatric cancer.[1][2]

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of endogenous metabolites like HVA due to its high sensitivity, specificity, and speed.[2][3][4] The use of a stable isotope-labeled internal standard, such as HVA-d3, is critical for accurate and precise quantification. This is because the internal standard co-elutes with the analyte of interest and experiences similar variations during sample preparation, chromatography, and ionization, thereby correcting for potential matrix effects and procedural losses.[5][6]

This application note details a simple and rapid "dilute-and-shoot" method for the analysis of HVA in urine, a common and straightforward approach that minimizes sample preparation time.[3][4]

Signaling Pathway of Homovanillic Acid Formation

Homovanillic acid is an end-product of dopamine metabolism. The following diagram illustrates the simplified biochemical pathway leading to the formation of HVA.

Caption: Simplified biochemical pathway of dopamine metabolism to Homovanillic Acid.

Experimental Protocols

Materials and Reagents

-

Homovanillic acid (HVA) analytical standard

-

Homovanillic acid-d3 (HVA-d3) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (patient, quality control)

Preparation of Standard and Internal Standard Solutions

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

HVA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA-d3 in methanol.[7]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the HVA stock solution with a mixture of water and methanol.

-

Internal Standard Working Solution: Dilute the HVA-d3 stock solution with the initial mobile phase composition to a suitable concentration (e.g., 5 µg/mL).[8]

Sample Preparation (Dilute-and-Shoot Method for Urine)

This method is designed for its simplicity and high throughput.[3][4]

-

Thaw urine samples, calibrators, and quality controls to room temperature.

-

Vortex each sample to ensure homogeneity.

-

In a clean microcentrifuge tube, dilute the urine sample 1:10 with ultrapure water containing the HVA-d3 internal standard. For example, mix 20 µL of urine with 180 µL of the internal standard working solution.[9]

-

Vortex the mixture thoroughly.

-

Centrifuge the diluted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions |

| Flow Rate | 0.3 - 0.5 mL/min[6] |

| Injection Volume | 5 - 10 µL[6] |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS) System:

| Parameter | Value |